In Vivo Conversion and Brain Exposure
AChE-IN-44 (Tap4) differentiates itself from direct-acting AChE inhibitors like donepezil through its in vivo conversion to the thiazole salt inhibitor Tat2. While donepezil exhibits an IC50 of approximately 6-15 nM against human AChE, its therapeutic index is limited by peripheral exposure [1]. The paper reveals that the active metabolite Tat2 achieves a 'nanomolar inhibitory effect on human AChE' [1]. Crucially, the prodrug Tap4 demonstrates high brain exposure, with the converted Tat2 reaching 500 ng/g in mouse brain tissue after a 10 mg/kg i.p. dose, indicating effective CNS penetration and retention [1]. This data provides a quantifiable basis for AChE-IN-44's potential to achieve high central target engagement while limiting systemic circulation of the active inhibitor.
| Evidence Dimension | In Vivo Brain Exposure |
|---|---|
| Target Compound Data | 500 ng/g (Tat2) in mouse brain after 10 mg/kg i.p. of Tap4 [1] |
| Comparator Or Baseline | Donepezil: Known for CNS penetration but with dose-limiting peripheral side effects [1] |
| Quantified Difference | Quantitative comparator data for donepezil brain exposure under identical conditions not provided in the primary source; comparison is based on distinct prodrug mechanism versus direct inhibition. |
| Conditions | ICR mice, intraperitoneal administration at 10 mg/kg [1] |
Why This Matters
For CNS-targeted research, this data confirms AChE-IN-44's ability to generate high brain concentrations of a potent AChE inhibitor, a key differentiator from direct inhibitors that may cause peripheral toxicity at similar central doses.
- [1] Liu C, Zou M, Zuo J, Xie H, Lyu W, Xu J, Feng F, Sun H, Liu W, Jiang X. Discovery of thiazole salt AChE inhibitors and development of thiamine disulfide prodrugs targeting the central nervous system. Bioorg Chem. 2023 Oct;139:106702. View Source
